N-Boc-(+/-)-3-aminohept-6-enoic Acid: A Strategic Building Block for Next-Generation Peptidomimetics and Macrocycles
N-Boc-(+/-)-3-aminohept-6-enoic Acid: A Strategic Building Block for Next-Generation Peptidomimetics and Macrocycles
Executive Summary
In the landscape of modern drug discovery, overcoming the poor pharmacokinetic profiles of native peptides remains a critical hurdle. N-Boc-(+/-)-3-aminohept-6-enoic acid emerges as a highly specialized, bifunctional building block designed to address these limitations. By combining the proteolytic resistance inherent to β -amino acids with the bio-orthogonal reactivity of a terminal alkene, this compound serves as a cornerstone for synthesizing stapled peptides, macrocycles, and heavily functionalized peptidomimetics. This whitepaper provides a rigorous technical breakdown of its chemical ontology, mechanistic utility, and self-validating experimental protocols for its deployment in advanced synthetic workflows.
Chemical Ontology & Quantitative Data
N-Boc-(+/-)-3-aminohept-6-enoic acid is a non-canonical β3 -amino acid derivative. Its architecture is defined by three functional pillars:
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The β -Amino Acid Core: The insertion of an additional methylene carbon between the carboxyl group and the amino-bearing carbon fundamentally alters the backbone trajectory of any resulting peptide, rendering the amide bonds highly resistant to endogenous proteases (e.g., DPP-IV, pepsin) (1[1]).
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The Terminal Alkene: The 3-butenyl side chain extending from the β -carbon provides a sterically unhindered, electron-rich olefin. This serves as an ideal handle for late-stage functionalization.
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The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is acid-labile. In the context of Solid-Phase Peptide Synthesis (SPPS), an N-Boc protected amino acid is strategically deployed either within a standard Boc-SPPS workflow or as the N-terminal capping residue in an Fmoc-SPPS workflow, allowing for simultaneous global deprotection and cleavage.
Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | N-Boc-(+/-)-3-aminohept-6-enoic acid |
| CAS Registry Number | 1335042-02-8 (2[2]) |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Purity Standard | >97% (Typical commercial grade) () |
| Stereochemistry | Racemic (+/-) mixture |
| Solubility | DMF, DCM, Methanol, DMSO |
Mechanistic Utility in Drug Design
The causality behind selecting a 7-carbon chain (heptenoic acid derivative) rather than a shorter homologue lies in ring strain thermodynamics . When designing stapled peptides via Ring-Closing Metathesis (RCM), the distance between the cross-linked residues dictates the stability of the secondary structure (e.g., an α -helix or a β -hairpin). The 4-carbon side chain of this molecule provides optimal atomic spacing for forming unstrained 14- to 16-membered macrocycles when reacted with an i+3 or i+4 partner (such as allylglycine).
Furthermore, the racemic nature of the (+/-) mixture is highly advantageous during the early stages of library generation. It allows medicinal chemists to synthesize diastereomeric macrocycles simultaneously, which can subsequently be separated via preparative HPLC to empirically determine which stereoisomer yields the highest target binding affinity.
Caption: Divergent late-stage functionalization pathways leveraging the terminal alkene moiety.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, every protocol described below is designed as a self-validating system . The causality behind reagent selection and the specific analytical markers for success are explicitly defined.
Protocol 1: Terminal SPPS Coupling
β -amino acids inherently suffer from slower coupling kinetics due to the altered transition state geometry caused by the extra methylene unit. Standard carbodiimide chemistry (EDC/DIC) often yields incomplete coupling. Therefore, highly reactive uronium salts (HATU) are mandated.
Step-by-Step Methodology:
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Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide) in DMF for 30 minutes. Ensure the N-terminal Fmoc group of the nascent peptide has been removed using 20% piperidine in DMF.
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Activation: In a separate vial, dissolve 3.0 equivalents of N-Boc-(+/-)-3-aminohept-6-enoic acid and 2.9 equivalents of HATU in anhydrous DMF.
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Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. The solution will turn pale yellow, indicating the formation of the active HOAt ester. Pre-activate for 3 minutes.
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Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
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Self-Validation (Kaiser Test & LC-MS): Perform a Kaiser test; a yellow color indicates successful coupling (absence of primary amines). Cleave a micro-aliquot of resin using a TFA/TIPS/H₂O (95:2.5:2.5) cocktail. Analyze via LC-MS to confirm the exact mass addition of the β -amino acid residue.
Protocol 2: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
RCM is utilized to cyclize the peptide by bridging the terminal alkene of the heptenoic acid derivative with another olefinic residue. Grubbs 1st Generation catalyst is often preferred over the 2nd Generation for delicate peptides to prevent unwanted double-bond migration, though 2nd Generation offers higher reactivity for sterically hindered substrates.
Step-by-Step Methodology:
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Solvent Degassing: Suspend the fully protected, resin-bound peptide in anhydrous 1,2-Dichloroethane (DCE). Bubble argon through the suspension for 15 minutes. Causality: Ruthenium alkylidene catalysts are highly susceptible to oxidation; rigorous exclusion of oxygen prevents catalyst poisoning.
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Catalyst Addition: Add 15-20 mol% of Grubbs Catalyst (1st or 2nd Generation) dissolved in degassed DCE.
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Reaction: Heat the suspension to 40°C under argon agitation for 4 to 12 hours. High dilution conditions on-resin strongly favor intramolecular cyclization over intermolecular cross-metathesis.
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Cleavage & Self-Validation: Wash the resin extensively with DCM to remove the ruthenium byproducts. Cleave the peptide using a standard TFA cocktail.
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Validation Marker: Analyze the crude product via high-resolution LC-MS. Successful RCM is definitively validated by a mass shift of Δ M = -28.03 Da , corresponding to the stoichiometric loss of a single ethylene gas molecule.
Caption: Workflow for incorporating N-Boc-(+/-)-3-aminohept-6-enoic acid into macrocycles via RCM.
Protocol 3: Photo-Initiated Thiol-Ene Click Functionalization
If macrocyclization is not the goal, the terminal alkene serves as a pristine substrate for radical-mediated Thiol-Ene click chemistry. This is highly effective for late-stage lipidation or PEGylation.
Step-by-Step Methodology:
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Preparation: Dissolve the purified, cleaved peptide containing the 3-aminohept-6-enoic acid residue in a degassed Methanol/Water mixture.
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Reagent Addition: Add 3.0 equivalents of the desired thiol (e.g., PEG-thiol) and 0.5 equivalents of a photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA).
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Irradiation: Irradiate the mixture with a 365 nm UV lamp for 30 minutes at room temperature. Causality: UV light homolytically cleaves DMPA to generate radicals, which abstract a hydrogen from the thiol. The resulting thiyl radical attacks the terminal alkene in a strictly anti-Markovnikov fashion, creating a stable thioether bond without transition metal contaminants.
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Self-Validation:
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Mass Spectrometry: Confirm the exact mass addition of the thiol compound with zero byproduct mass loss.
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Ellman's Assay: Treat an aliquot with Ellman's reagent (DTNB). The absence of a yellow color (412 nm absorbance) confirms the complete consumption of the free thiol, validating reaction completion.
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References
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Title: (+/-)-3-AMINOHEPT-6-ENOIC ACID HYDROCHLORIDE CAS:1335042-07-3 Source: Key Organics Limited / ChemBuyersGuide URL: [Link]
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Title: An Aza-Enolate Strategy Enables Iridium-Catalyzed Enantioselective Hydroalkenylations of Minimally Polarized Alkenes en Route to Complex N-Aryl β2-Amino Acids Source: ResearchGate URL: [Link]
